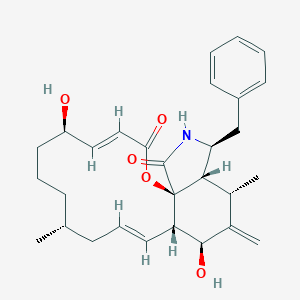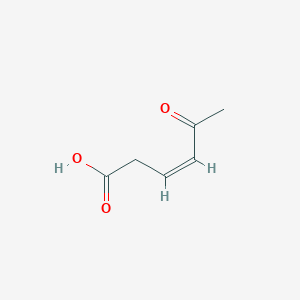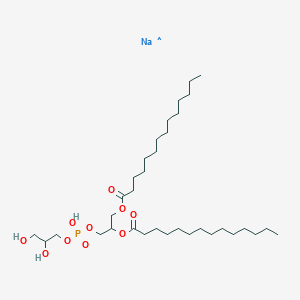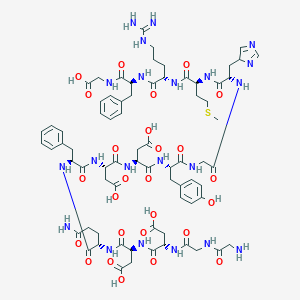
Drosulfakinin II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Drosulfakinin II (DSK II) is a neuropeptide that has been identified in insects, including Drosophila melanogaster. It is a member of the sulfakinin family of peptides, which are known to play a role in a variety of physiological processes, including feeding behavior, locomotion, and stress response. DSK II has been found to be involved in the regulation of feeding behavior, and has been the subject of extensive scientific research.
Mecanismo De Acción
DSK II acts on a specific receptor, known as the DSK receptor. The binding of DSK II to this receptor triggers a signaling cascade that ultimately leads to the physiological effects of the peptide. The exact mechanism of action of DSK II is not fully understood, but it is thought to involve the activation of intracellular signaling pathways, including the cyclic AMP (cAMP) pathway.
Biochemical and Physiological Effects:
DSK II has been found to have a variety of biochemical and physiological effects. It has been shown to stimulate gut motility and nutrient absorption, and to increase the release of digestive enzymes. DSK II has also been implicated in the regulation of feeding behavior, and has been found to affect the levels of circulating glucose and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DSK II has several advantages for use in laboratory experiments. It is relatively easy to synthesize using SPPS, and is stable under a variety of conditions. However, one limitation of DSK II is that it is only found in insects, which limits its applicability to other organisms.
Direcciones Futuras
There are several future directions for research on DSK II. One area of interest is the identification of other peptides and receptors that interact with DSK II, which could shed light on the broader physiological roles of this neuropeptide. Another direction is the use of DSK II as a potential therapeutic target for the treatment of metabolic disorders, such as obesity and diabetes. Finally, the development of new methods for the synthesis and purification of DSK II could facilitate its use in a wider range of laboratory experiments.
Métodos De Síntesis
DSK II can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, using a resin-bound peptide as a starting material. The resulting peptide can then be purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
DSK II has been the subject of extensive scientific research, particularly in the field of insect physiology. It has been found to play a role in the regulation of feeding behavior, and has been implicated in the control of gut motility and nutrient absorption. DSK II has also been shown to be involved in stress response and locomotion.
Propiedades
Número CAS |
117457-91-7 |
|---|---|
Fórmula molecular |
C73H97N21O26S |
Peso molecular |
1716.7 g/mol |
Nombre IUPAC |
(3S)-3-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C73H97N21O26S/c1-121-22-20-44(66(114)86-42(13-8-21-79-73(76)77)64(112)89-45(63(111)82-35-61(108)109)23-37-9-4-2-5-10-37)88-68(116)48(26-40-32-78-36-83-40)84-56(99)34-81-62(110)46(25-39-14-16-41(95)17-15-39)90-71(119)51(29-59(104)105)94-72(120)52(30-60(106)107)92-67(115)47(24-38-11-6-3-7-12-38)91-65(113)43(18-19-53(75)96)87-70(118)50(28-58(102)103)93-69(117)49(27-57(100)101)85-55(98)33-80-54(97)31-74/h2-7,9-12,14-17,32,36,40,42-52,95H,8,13,18-31,33-35,74H2,1H3,(H2,75,96)(H,80,97)(H,81,110)(H,82,111)(H,84,99)(H,85,98)(H,86,114)(H,87,118)(H,88,116)(H,89,112)(H,90,119)(H,91,113)(H,92,115)(H,93,117)(H,94,120)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H4,76,77,79)/t40?,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
Clave InChI |
CUWHSGFFPVGQHQ-OXPAFWBESA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CC2C=NC=N2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)CN |
SMILES |
CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CN |
SMILES canónico |
CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CN |
Secuencia |
GGDDQFDDYGXMRFG |
Sinónimos |
Drosophila-sulfated tyrosine-kinin activity II drosulfakinin II DSK-II |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




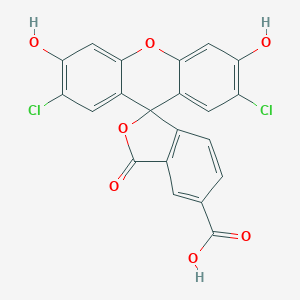


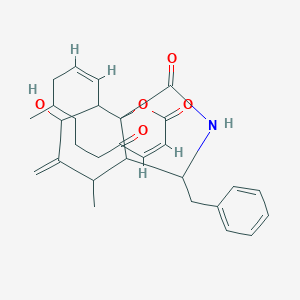
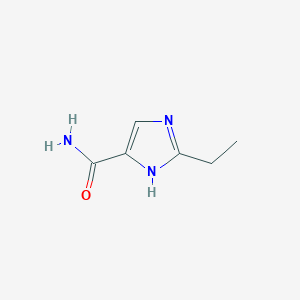
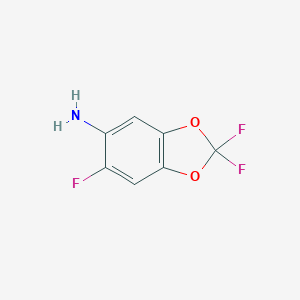
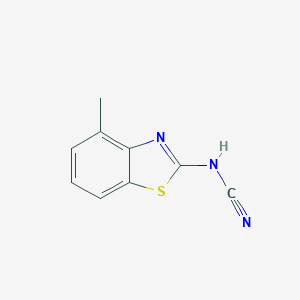
![3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B54736.png)
